molecular formula C26H32O12 B12392096 Nortrachelogenin-5'-C-beta-glucoside

Nortrachelogenin-5'-C-beta-glucoside

Cat. No.: B12392096
M. Wt: 536.5 g/mol
InChI Key: SDMZUDFGXDYAQB-GQJHZGJWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nortrachelogenin-5’-C-beta-glucoside typically involves the extraction from natural sources rather than synthetic routes. The compound is isolated from the aerial parts of Trachelospermum jasminoides through a series of extraction and purification steps .

Industrial Production Methods: The process involves harvesting the plant material, followed by solvent extraction, filtration, and chromatographic purification to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Nortrachelogenin-5’-C-beta-glucoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of Nortrachelogenin-5’-C-beta-glucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:

Comparison with Similar Compounds

Nortrachelogenin-5’-C-beta-glucoside can be compared with other similar lignan glycosides, such as:

  • Trachelogenin
  • Arctigenin
  • Nortrachelogenin
  • Arctiin
  • Tracheloside
  • Matairesinoside
  • Nortracheloside
  • Nortrachelogenin-8’-O-beta-glucoside
  • Tanegoside A

Properties

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one

InChI

InChI=1S/C26H32O12/c1-35-17-7-12(3-4-16(17)28)5-14-11-37-25(33)26(14,34)9-13-6-15(20(29)18(8-13)36-2)24-23(32)22(31)21(30)19(10-27)38-24/h3-4,6-8,14,19,21-24,27-32,34H,5,9-11H2,1-2H3/t14-,19+,21+,22-,23+,24-,26-/m0/s1

InChI Key

SDMZUDFGXDYAQB-GQJHZGJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@]3([C@H](COC3=O)CC4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3(C(COC3=O)CC4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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